molecular formula C7H8N2O B098453 4-Hydroxy-benzamidine CAS No. 15535-98-5

4-Hydroxy-benzamidine

Cat. No. B098453
CAS RN: 15535-98-5
M. Wt: 136.15 g/mol
InChI Key: BWBLXWWPOGDCNA-UHFFFAOYSA-N
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Description

4-Hydroxy-benzamidine, also known as 4-Hydroxybenzimidamide, is a compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 g/mol . The IUPAC name for this compound is 4-hydroxybenzenecarboximidamide . It is also known by other names such as Benzenecarboximidamide and 4-hydroxy- .


Synthesis Analysis

The synthesis of benzamidine-based compounds has been studied extensively. For instance, a study reported the discovery of a novel benzamidine-based inhibitor that functions through competitive inhibition of VEGF-C binding to Nrp2 . Another study discussed the synthesis of benzamides through direct condensation of carboxylic acids and amines under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-benzamidine is characterized by a benzene ring attached to a hydroxyl group and a carboximidamide group . The crystal structure of the compound is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonds .


Chemical Reactions Analysis

Benzamidine-based compounds undergo various chemical reactions. For instance, benzamidines can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

4-Hydroxy-benzamidine has a molecular weight of 136.15 g/mol and a molecular formula of C7H8N2O . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Photoswitchable Binding Interactions

4-Hydroxy-benzamidine has been used in the study of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . The research aimed to understand how photoswitchable drugs interact with their biological target. The study found that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .

Inhibitor of Trypsin

Benzamidine, a component of 4-Hydroxy-benzamidine, is well studied as a simple trypsin inhibitor . It is known to bind in the S1 pocket of trypsin with a Ki value of 19 μM . This property has been further explored in the design of other compounds .

Visualization of Residue Interaction Profile

Inverse mixed-solvent molecular dynamics have been used to construct the residue interaction profile of 4-Hydroxy-benzamidine . This method provides a profile of the preferred protein environments of probes without co-crystallized structures .

Antifungal Activity

Benzamidine derivatives, which would include 4-Hydroxy-benzamidine, have been synthesized and tested for antifungal activity . Some of these compounds have shown significant efficacy against certain strains .

Drug Design and Virtual Screening

The residue interaction profile of 4-Hydroxy-benzamidine obtained through inverse mixed-solvent molecular dynamics can be used in drug design and virtual screening . This method provides a physicochemical description of the general non-covalent interaction .

Lead Optimization in Drug Discovery

The computational methods used in lead optimization to improve activity and reduce the toxicity of compounds are still evolving . The residue interaction profile of 4-Hydroxy-benzamidine can be used in this process to ensure efficiency in discovery and development .

Future Directions

Recent research has focused on the development of novel catalytic methods for nucleophilic substitutions, which are fundamental transformations in chemistry . These methods could potentially be applied to the synthesis of benzamidine-based compounds, including 4-Hydroxy-benzamidine .

properties

IUPAC Name

4-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXYBWIDIWTCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418681
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-benzamidine

CAS RN

15535-98-5
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E TOYOTA, C CHINEN, H SEKIZAKI, K ITOH… - Chemical and …, 1996 - jstage.jst.go.jp
… two-thirds of the compounds reported in this work were more potent inhibitors than p-aminobenzamidine, and the chelate derived from L-Met and 3—formy1-4-hydroxy— benzamidine …
Number of citations: 12 www.jstage.jst.go.jp
M Oebbeke, C Siefker, B Wagner… - Angewandte Chemie …, 2021 - Wiley Online Library
Medicinal‐chemistry optimization follows strategies replacing functional groups and attaching larger substituents at a promising lead scaffold. Well‐established bioisosterism rules are …
Number of citations: 7 onlinelibrary.wiley.com
U Bronner, Ö Ericsson, J Nordin… - Pharmacology & …, 1995 - Wiley Online Library
… The presence of VIII and IX implies that 4-hydroxybenzamidine is formed, and quantitation of this metabolite may give an estimate of the importance of I-hydroxylation of pentamidine. …
Number of citations: 19 onlinelibrary.wiley.com
S Takkar, B Tyagi, N Kumar, T Kumari, K Iqbal… - … Technology & Innovation, 2022 - Elsevier
Among azo dyes, methyl red dye is mutagenic and its persistence causes serious impacts on the environment and human health. The current study is the first report of methyl red dye …
Number of citations: 23 www.sciencedirect.com
PO Kane - Fresenius' Zeitschrift für analytische Chemie, 1960 - Springer
The polarographic properties of some aliphatic, arylaliphatic, phenoxyaliphatic and aromatic amidines have been investigated. Aliphatic and arylaliphatic amidines are not reducible in …
Number of citations: 24 link.springer.com
G Náray‐SzabÓ - International Journal of Quantum Chemistry, 1989 - Wiley Online Library
Selective binding of a drug by a biopolymer is influenced by three major factors: steric, Coulombic, and hydrophobic complementarity. Although the steric fit plays a determining role in …
Number of citations: 23 onlinelibrary.wiley.com
MM Mohyeldin, BA Busnena, MR Akl, AM Dragoi… - European journal of …, 2016 - Elsevier
… Sinapic acid (44.8 mg, 0.2 mmol) was mixed in 15 mL CH 2 Cl 2 with 4-hydroxy-benzamidine oxime (30.4 mg, 0.2 mmol) and EDCI (93.1 mg, 0.6 mmol) was then added as a coupling …
Number of citations: 21 www.sciencedirect.com
SJ Burr, A Mselati, EW Thomas - Tetrahedron Letters, 2003 - Elsevier
… of the initial photoproduct 2, presumably resulting from red edge absorption (2, λmax 257 nm, ε=15,200 M −1 cm −1 (H 2 O), with ε=20 M −1 cm −1 at 350 nm): 4-hydroxy-benzamidine …
Number of citations: 10 www.sciencedirect.com
A Baliani - 2006 - search.proquest.com
The P2 transporter is a nucleotide transporter which is unique to the protozoan parasite Trypanosoma brucei. It has been shown that the transporter transports some structural motifs not …
Number of citations: 3 search.proquest.com
Y TAKIKAWA, S TAKIZAWA - Journal of Synthetic Organic Chemistry …, 1972 - jstage.jst.go.jp
われわれは一連の研究として, 液体アンモニア中, 種々の有機化合物と硫化水素ナトリウムの反応を行ない, 求核置換反応, 酸化還元反応, 付加反応が容易に起こることを知ったので, 塩化…
Number of citations: 0 www.jstage.jst.go.jp

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